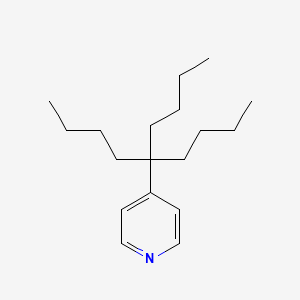

4-(1,1-Dibutyl-pentyl)-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-butylnonan-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N/c1-4-7-12-18(13-8-5-2,14-9-6-3)17-10-15-19-16-11-17/h10-11,15-16H,4-9,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZBGMXRTZWCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CCCC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654631 | |

| Record name | 4-(5-Butylnonan-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-51-8 | |

| Record name | 4-(5-Butylnonan-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13573-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 1,1 Dibutyl Pentyl Pyridine and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for Highly Substituted Pyridines

The retrosynthetic analysis of 4-(1,1-dibutyl-pentyl)-pyridine offers several logical bond disconnection approaches to simplify the target molecule into readily available starting materials. A primary disconnection strategy involves cleaving the bond between the pyridine (B92270) ring and the bulky tertiary alkyl group. This leads to a pyridyl anion or a corresponding organometallic equivalent and a tertiary alkyl halide or a similar electrophilic partner.

Another powerful approach is to deconstruct the pyridine ring itself. advancechemjournal.com Common strategies for pyridine ring synthesis involve building the ring from acyclic precursors. advancechemjournal.com For a tetra-substituted pyridine like the target molecule, this could involve disconnections that lead to 1,5-dicarbonyl compounds, α,β-unsaturated ketones and enamines, or various combinations of three-component condensation precursors. advancechemjournal.comnih.gov The choice of disconnection is often guided by the desired substitution pattern and the availability of the starting materials.

A retrosynthetic tree for this compound could be envisioned as follows:

Target: this compound

Disconnection 1 (C-C bond): 4-lithiopyridine (B8661376) (or equivalent) + 5-bromo-5-butylnonane

Disconnection 2 (Pyridine ring synthesis): This can branch into several pathways based on established pyridine syntheses. For instance, a Bohlmann-Rahtz approach would lead back to an enamine and an ethynylketone. wikipedia.orgorganic-chemistry.org A Hantzsch-type synthesis would disconnect to an aldehyde, a β-ketoester, and ammonia (B1221849). organic-chemistry.orgwikipedia.org

Exploration of Classical and Contemporary Pyridine Synthesis Methodologies Applicable to this compound

The synthesis of the pyridine core of this compound can be approached through several established and modern methodologies. The selection of a particular method would depend on factors such as efficiency, regioselectivity, and tolerance of the bulky alkyl substituent.

Hantzsch Dihydropyridine (B1217469) Synthesis and its Modifications

The Hantzsch synthesis, a classic multi-component reaction, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org

For the synthesis of this compound, a significant challenge would be the use of a sterically demanding aldehyde, 2,2-dibutylpentanal. The reaction might suffer from low yields due to steric hindrance during the condensation steps. However, modern modifications of the Hantzsch synthesis, such as using microwave irradiation or Lewis acid catalysis, could potentially improve the efficiency. nih.govorganic-chemistry.org Aromatization of the resulting dihydropyridine bearing a bulky 4-alkyl group can sometimes lead to dealkylation, although this is less common for non-benzylic and secondary alkyl groups. nih.gov

| Parameter | Hantzsch Dihydropyridine Synthesis |

| Reactants | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate wikipedia.org |

| Intermediate | 1,4-Dihydropyridine organic-chemistry.org |

| Key Transformation | Condensation followed by oxidation organic-chemistry.org |

| Applicability to Target | Potentially challenging due to the sterically hindered aldehyde required. Modifications may be necessary. |

Kröhnke Pyridine Synthesis for Functionalized Pyridines

The Kröhnke synthesis offers a versatile route to highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgnih.gov This method is known for its mild reaction conditions and high yields. wikipedia.org

To apply this to this compound, one would need to devise a strategy where the bulky alkyl group is incorporated into either the α,β-unsaturated carbonyl component or a precursor that can be subsequently modified. A direct application might be challenging, but the Kröhnke methodology is adaptable and has been used to create a wide variety of substituted pyridines, including those with complex substitution patterns. nih.govresearchgate.net

| Parameter | Kröhnke Pyridine Synthesis |

| Reactants | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetate wikipedia.org |

| Key Transformation | Michael addition followed by cyclization and aromatization wikipedia.org |

| Applicability to Target | The bulky alkyl group would need to be incorporated into one of the reactants, which may require a multi-step synthesis of the precursor. |

Bohlmann-Rahtz Reaction and Related Three-Component Cyclocondensations

The Bohlmann-Rahtz pyridine synthesis is a two-step process that involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. wikipedia.orgorganic-chemistry.org A significant advantage of this method is the high degree of regiocontrol. nih.gov

One-pot modifications of the Bohlmann-Rahtz reaction have been developed, where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonia, which then reacts with an alkynone. core.ac.uk This three-component approach could be highly suitable for the synthesis of a precursor to this compound, where the substitution pattern can be strategically designed. The use of catalysts can also lower the high temperatures typically required for the cyclodehydration step. jk-sci.com

| Parameter | Bohlmann-Rahtz Pyridine Synthesis |

| Reactants | Enamine, Ethynylketone wikipedia.org |

| Intermediate | Aminodiene organic-chemistry.org |

| Key Transformation | Michael addition followed by cyclodehydration organic-chemistry.org |

| Applicability to Target | Offers good regiocontrol and could be adapted to a three-component reaction to build the pyridine core with the desired substitution pattern. |

Radical Cyclization Approaches for the Formation of the Pyridine Core

Radical cyclization reactions represent a modern and powerful tool for the construction of heterocyclic rings, including pyridines. nih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups. The synthesis of pyridines can be achieved through the intramolecular cyclization of appropriately substituted radical precursors.

While there are fewer examples of radical cyclizations for the direct synthesis of simple alkylpyridines, the methodology has been successfully applied to the synthesis of fused pyrido-systems. nih.gov The generation of a pyridyl radical could also be a potential route for the late-stage introduction of the bulky alkyl group onto a pre-formed pyridine ring. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Alkyl Pyridine Construction

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. nih.govcapes.gov.br For the synthesis of this compound, a highly convergent approach would involve the coupling of a 4-halopyridine with a suitable organometallic reagent containing the 1,1-dibutyl-pentyl group.

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings, are well-established methods for C-C bond formation. nih.govnih.gov The primary challenge in this case would be the synthesis of the sterically hindered organometallic reagent, such as the corresponding organozinc or organoboron compound. The steric bulk on the tertiary carbon might also slow down the transmetalation and reductive elimination steps in the catalytic cycle. nih.gov However, the development of specialized ligands and reaction conditions has significantly expanded the scope of these reactions to include the formation of C(sp²)-C(sp³) bonds with sterically demanding partners.

A simple, modular synthesis of substituted pyridines has been reported using a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by an electrocyclization and air oxidation cascade. organic-chemistry.orgacs.org This method offers a flexible route to highly substituted pyridines under mild conditions.

| Catalyst System | Coupling Partners | Key Features | Applicability to Target |

| Pd or Ni catalysts | 4-Halopyridine + (1,1-Dibutyl-pentyl)-M (M = B(OR)₂, ZnX, MgX) | High efficiency and functional group tolerance. nih.gov | Highly convergent. The main challenge is the synthesis and reactivity of the sterically hindered organometallic partner. |

| Cu catalyst | Alkenylboronic acid + α,β-Unsaturated ketoxime O-pentafluorobenzoate | Cascade reaction, mild conditions, good functional group tolerance. organic-chemistry.orgacs.org | Offers a modular approach to building the substituted pyridine ring. |

Optimization of Reaction Conditions and Catalyst Systems for the Efficient Formation of this compound

The direct C4-alkylation of the pyridine ring, particularly with bulky tertiary alkyl groups like the 1,1-dibutyl-pentyl moiety, has historically been a significant hurdle in synthetic chemistry, often resulting in low yields and mixtures of regioisomers. nih.govchemrxiv.org Traditional methods like Friedel-Crafts alkylations are generally ineffective for electron-deficient heteroarenes like pyridine. youtube.com Consequently, modern organic synthesis has shifted towards catalyst-driven and condition-optimized processes to achieve high efficiency and selectivity.

A prominent strategy involves the Minisci-type radical alkylation. To circumvent the typical lack of regioselectivity in Minisci reactions on pyridine itself, a "blocking group" approach has been developed. nih.govchemrxiv.org This method utilizes a simple, removable group derived from maleic or fumaric acid to temporarily block the C2 and C6 positions of the pyridine ring, thereby directing the incoming radical exclusively to the C4 position. nih.gov The optimization of this process involves careful selection of the radical precursor, oxidant, and solvent system. For the synthesis of a C4-tertiary alkyl pyridine, a tertiary carboxylic acid would serve as the radical precursor. The reaction is typically catalyzed by a silver salt, such as silver nitrate (B79036) (AgNO₃), with a persulfate, like ammonium persulfate ((NH₄)₂S₂O₈), acting as the oxidant. nih.gov The solvent system is often a biphasic mixture, such as dichloroethane (DCE) and water, to facilitate the reaction. nih.gov

Below is a table illustrating the optimization of conditions for a model Minisci-type C4-alkylation reaction.

| Entry | Carboxylic Acid (equiv.) | Oxidant (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2.0 | (NH₄)₂S₂O₈ (2.0) | AgNO₃ (10) | DCE/H₂O (1:1) | 50 | Low |

| 2 | 2.0 | (NH₄)₂S₂O₈ (2.0) | AgNO₃ (20) | DCE/H₂O (1:1) | 50 | Moderate |

| 3 | 2.0 | (NH₄)₂S₂O₈ (2.0) | AgNO₃ (20) | Acetonitrile/H₂O (1:1) | 70 | Moderate |

| 4 | 4.0 | (NH₄)₂S₂O₈ (2.0) | AgNO₃ (20) | DCE/H₂O (1:1) | 50 | High |

This is an illustrative data table based on typical optimization studies for Minisci reactions. nih.gov

Another advanced approach utilizes transition-metal-free catalysis. For instance, the regiodivergent alkylation of pyridines can be controlled by the aggregation state of alkyllithium reagents. acs.org Mechanistic studies have shown that tetrameric clusters of alkyllithiums tend to favor C4-alkylation, while dimeric clusters favor the C2 position. acs.org By controlling the solvent and additives, one can influence this aggregation state. For example, using a solvent like 1,2-dimethoxyethane (B42094) (DME) can promote the formation of the desired alkyllithium clusters for selective C4 functionalization. acs.org

Stereochemical Control and Regioselectivity in the Synthesis of Alkyl-Substituted Pyridines

Achieving regioselectivity is a paramount challenge in pyridine chemistry. As discussed, the innate reactivity of the pyridine ring often leads to mixtures of C2, C3, and C4 substituted products in electrophilic or radical reactions. nih.gov The development of methods for the position-selective C4-alkylation of pyridines is therefore a significant area of research. nih.govchemrxiv.org

The blocking group strategy for Minisci reactions provides exquisite regiochemical control, delivering the C4-alkylated product as a single regioisomer. nih.gov This method's power lies in its ability to bypass pre-functionalized pyridines, allowing for the direct use of the parent heterocycle. nih.govchemrxiv.org

Beyond blocking groups, regioselectivity can be dictated by the choice of reagents and catalysts. The use of 1,1-diborylalkanes in the presence of a ZnMe₂ promoter can lead to selective C4-alkylation of pyridine, while substituted pyridines often yield C2-alkylated products under similar conditions. researchgate.net Furthermore, the structure of alkyllithium clusters has been identified as a key factor in directing alkylation to either the C2 or C4 position, offering a novel method for controlling regioselectivity. acs.org

The synthesis of 2,4-disubstituted pyridines can be achieved sequentially. A C4-alkylation can be performed first, followed by a known C2-selective functionalization, demonstrating a reversal of traditional synthetic strategies that often employ late-stage Minisci reactions. nih.gov

The table below summarizes different approaches to achieve regioselectivity in pyridine alkylation.

| Method | Position Selectivity | Key Reagents/Conditions | Reference |

| Minisci Reaction with Blocking Group | C4 | Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ | nih.gov |

| Alkyllithium Alkylation | C2 or C4 | Controlled alkyllithium aggregation (dimeric vs. tetrameric) | acs.org |

| Grignard Reagent Addition to Pyridine N-Oxides | C2 | Grignard reagents, Acetic anhydride | organic-chemistry.org |

| ZnMe₂-Promoted Alkylation | C2 or C4 | 1,1-diborylalkanes, ZnMe₂ | researchgate.net |

This table is a summary of findings from the cited research.

Stereochemical control becomes relevant when chiral centers are introduced. While the synthesis of this compound itself does not create a new chiral center on the alkyl substituent, the principles of stereocontrol are crucial for the synthesis of more complex analogues.

Development of Novel Precursors and Intermediates for the Synthesis of this compound

The classical synthesis of pyridines, such as the Hantzsch synthesis, often requires subsequent functionalization to achieve the desired substitution pattern. beilstein-journals.org Modern strategies focus on the development of novel precursors and intermediates that allow for more direct and modular assembly of highly substituted pyridines. illinois.edunih.gov

One innovative approach involves a cascade reaction using α,β-unsaturated ketoxime O-pentafluorobenzoates as precursors. nih.gov A copper-catalyzed cross-coupling of these precursors with alkenylboronic acids generates a 3-azatriene intermediate, which then undergoes electrocyclization and air oxidation to furnish highly substituted pyridines in good yields. nih.gov This method tolerates a wide range of functional groups.

Another strategy employs the C-H activation of α,β-unsaturated imines and their subsequent reaction with alkynes. nih.gov This sequence, often catalyzed by rhodium complexes with specially designed phosphine (B1218219) ligands, proceeds through a C-H alkenylation, electrocyclization, and aromatization cascade to yield polysubstituted pyridines. nih.gov The development of new ligands has been crucial to expand the scope of this reaction. nih.gov

The use of isoxazoles as precursors for pyridines represents another novel pathway. researchgate.net A regioselective method for synthesizing 2-aryl-5-benzoylpyridine derivatives has been developed via a ring-opening and closing cascade (ROCC) mechanism of an isoxazole (B147169) intermediate, utilizing Fe/NH₄Cl as a reducing agent. researchgate.net

Furthermore, 1,4-oxazin-2-ones have been identified as reactive precursors that can undergo tandem cycloaddition/cycloreversion sequences with alkynes to produce highly substituted pyridines under mild conditions. nih.gov These methods provide access to complex pyridine structures that would be challenging to synthesize through traditional means.

The table below lists some novel precursors and the corresponding pyridine synthesis methods.

| Precursor | Method | Key Features | Reference |

| α,β-Unsaturated Ketoxime O-pentafluorobenzoates | Cu-catalyzed cascade with alkenylboronic acids | Modular, good functional group tolerance | nih.gov |

| α,β-Unsaturated Imines and Alkynes | Rh-catalyzed C-H activation/electrocyclization | Forms highly substituted pyridines, new ligand development | nih.gov |

| Isoxazoles | Ring Opening and Closing Cascade (ROCC) | Regioselective, uses Fe/NH₄Cl | researchgate.net |

| 1,4-Oxazin-2-ones | Tandem cycloaddition/cycloreversion with alkynes | Mild conditions, access to highly substituted pyridines | nih.gov |

This table summarizes information from the cited research on novel synthetic routes.

Elucidation of Reactivity and Reaction Mechanisms of 4 1,1 Dibutyl Pentyl Pyridine

Fundamental Electronic and Steric Influences on the Pyridine (B92270) Ring Reactivity of 4-(1,1-Dibutyl-pentyl)-pyridine

The 4-(1,1-dibutyl-pentyl) group is a large, sterically demanding alkyl substituent. Alkyl groups are generally considered electron-donating through an inductive effect (+I). This electron-donating nature increases the electron density of the pyridine ring, which can influence its reactivity towards electrophiles and nucleophiles. However, the sheer size of the 1,1-dibutyl-pentyl group introduces significant steric hindrance around the C-4 position and can also influence the accessibility of the adjacent C-3 and C-5 positions.

The coordination of substituted pyridines to metal centers, for instance, is governed by both electronic and steric effects. While an electron-donating group like an alkyl substituent would be expected to enhance the donor capacity of the pyridine, steric encumbrance can counteract this effect. acs.org For example, the binding constant of pyridine to methyltrioxorhenium (MTO) is significantly higher than that of the sterically hindered 2,6-di-tert-butyl-4-methylpyridine. acs.org This highlights that the steric bulk of the 4-(1,1-dibutyl-pentyl) group can play a dominant role in reactions involving coordination to a metal or another bulky reagent.

The electronic influence of the alkyl group at the 4-position makes the pyridine nitrogen more basic compared to unsubstituted pyridine. This increased basicity can affect reactions that are sensitive to the protonation state of the nitrogen atom.

Investigation of Electrophilic Substitution Pathways on this compound

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. iust.ac.ir When substitution does occur, it typically favors the 3- and 5-positions. The electron-donating 4-(1,1-dibutyl-pentyl) group would be expected to further favor substitution at the 3- and 5-positions by increasing the electron density at these sites.

However, the pyridine nitrogen can react with electrophiles, forming a pyridinium (B92312) salt. iust.ac.ir This deactivates the ring even further towards electrophilic attack. The bulky 4-substituent in this compound might sterically hinder the approach of an electrophile to the nitrogen, but it is unlikely to completely prevent it.

In general, direct electrophilic substitution on the ring of this compound would require harsh reaction conditions. iust.ac.ir Friedel-Crafts alkylation and acylation are generally not successful on pyridine itself. scribd.com

Analysis of Nucleophilic Substitution Patterns and Mechanisms on this compound

The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the 2-, 4-, and 6-positions, due to the electron-withdrawing effect of the nitrogen atom. iust.ac.irscribd.com The presence of the bulky 4-(1,1-dibutyl-pentyl) group will sterically hinder direct nucleophilic attack at the C-4 position. Therefore, nucleophilic substitution is more likely to occur at the C-2 and C-6 positions.

The reactivity of 4-alkylpyridines in nucleophilic substitutions can be enhanced by forming alkylidene dihydropyridine (B1217469) intermediates. acs.orgrsc.org This approach involves a "soft-enolization" where the 4-alkylpyridine is treated with a chloroformate and a mild base to form a nucleophilic alkylidene dihydropyridine. acs.orgyorku.ca This intermediate can then react with various electrophiles. acs.orgrsc.org For instance, palladium-catalyzed allylation of 4-alkylpyridines proceeds through the formation of a pyridylic anion, which acts as a soft nucleophile. rsc.org

Recent studies have shown that triborane (B₃H₇) can mediate the nucleophilic substitution of 4-alkylpyridines. rsc.org This method involves the formation of a stable dearomatic dihydropyridine intermediate, which can then react with electrophiles to yield alkylated or acylated products. rsc.org The high steric hindrance of the B₃H₇ group can influence the regioselectivity of the reaction. rsc.org

| Reaction Type | Reagents | Key Intermediate | Outcome |

| Nucleophilic Addition | Alkyllithium reagents | Not applicable | Typically results in addition at the 2-position. acs.org |

| Palladium-Catalyzed Allylation | Palladium catalyst, allyl source | Pyridylic anion | Allylation at the alkyl substituent. rsc.orgnih.gov |

| Triborane-Mediated Substitution | B₃H₇, electrophile | Dihydropyridine intermediate | Alkylation or acylation at the alkyl substituent. rsc.org |

| Soft Enolization | Chloroformate, mild base | Alkylidene dihydropyridine | Formation of a versatile nucleophilic intermediate. acs.orgyorku.ca |

Study of Radical Reactions and Transformations Involving this compound

Radical reactions offer an alternative pathway for the functionalization of pyridines. acs.org Minisci-type reactions, which involve the addition of a radical to a protonated pyridine ring, are a common method for introducing alkyl groups. acs.org For 4-substituted pyridines, radical attack generally occurs at the C-2 and C-3 positions. nih.gov The regioselectivity can be influenced by the nature of the substituent at the 4-position and the reaction conditions. nih.gov

Visible-light-mediated reactions have emerged as a powerful tool for generating radicals under mild conditions. acs.orgnih.gov For instance, a photocatalyzed three-component reaction involving an alkylboronic acid, 4-cyanopyridine, and an olefin can lead to the synthesis of structurally diverse 4-alkylpyridines. acs.orgnih.gov While this method is for the synthesis of 4-alkylpyridines, it highlights the potential for radical-based transformations of the pyridine core.

Another approach involves the photochemically promoted chlorination of heterobenzylic C-H bonds. nih.gov This method allows for the functionalization of the alkyl side chain of 2- and 4-alkylpyridines. nih.gov

Basicity and Protonation Equilibria of this compound in Diverse Chemical Environments

The basicity of pyridines, as quantified by their pKa values, is influenced by the electronic effects of substituents on the ring. acs.orgresearchgate.netacademicdirect.org Electron-donating groups, such as alkyl groups, increase the basicity of the pyridine nitrogen, while electron-withdrawing groups decrease it. researchgate.net The 4-(1,1-dibutyl-pentyl) group, being electron-donating, increases the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.25). academicdirect.org

The pKa of 4-alkylpyridines can be significantly higher, with values around 35 in DMSO for some examples. rsc.orgrsc.org This enhanced basicity is a key factor in reactions that involve deprotonation of the alkyl side chain. rsc.org The protonation equilibrium will also be affected by the solvent environment. academicdirect.org

| Compound | pKa (in water, unless specified) | Reference |

| Pyridine | 5.25 | academicdirect.org |

| 4-Aminopyridine | 9.14 | diva-portal.org |

| 4-Nitropyridine | 1.61 | diva-portal.org |

| 4-Alkylpyridines (general) | pKa values up to 35 (in DMSO) | rsc.orgrsc.org |

Thermal and Photochemical Stability and Degradation Pathways of this compound

The thermal stability of alkylpyridines is generally high. researchgate.net However, under pyrolytic conditions, degradation can occur. The degradation pathways of poly(bisphenol-A carbonate) have been studied, and while not directly related to this compound, they provide insights into the thermal decomposition of complex organic molecules. conicet.gov.ar

Photochemical reactions of pyridines can lead to various transformations. For instance, 2-pyridones can undergo photochemical 4-π electrocyclization to form bicyclic lactams. lancs.ac.uk While this compound itself is not a pyridone, this illustrates the potential for photochemical reactivity in the pyridine ring system. The stability of alkylidene dihydropyridines, which can be formed from 4-alkylpyridines, is dependent on the substituents and can undergo decomposition under an oxygen atmosphere to form 4-acylpyridines. rsc.org

The degradation of pyridine and 4-methylpyridine (B42270) by certain bacteria has been reported, suggesting that biological degradation pathways may exist for alkylpyridines. nih.gov

Coordination Chemistry of 4 1,1 Dibutyl Pentyl Pyridine As a Ligand

Design and Synthesis of Metal Complexes Incorporating 4-(1,1-Dibutyl-pentyl)-pyridine

The synthesis of metal complexes with this compound generally involves reacting a metal salt with the ligand in a suitable solvent. jscimedcentral.comnih.gov The choice of the metal precursor and reaction conditions is crucial for the formation of the desired complex.

For instance, transition metal complexes of nickel(II), copper(I), and silver(I) have been synthesized using pyridine (B92270) as a ligand. jscimedcentral.com The general approach involves dissolving the metal salt and the pyridine ligand in a solvent, often with heating, to facilitate the coordination reaction. jscimedcentral.comnih.govmdpi.com The resulting complexes can then be isolated by filtration and purified by recrystallization. jscimedcentral.com

In a specific example involving a related bulky pyridine ligand, 4-tert-butyl-pyridine, a copper(II) complex was synthesized by dissolving copper(II) chloride dihydrate and the ligand in water at an elevated temperature. mdpi.com The pH was adjusted with hydrochloric acid to facilitate the formation of a clear solution from which crystals of the complex were obtained. mdpi.com This highlights that the synthesis of complexes with substituted pyridines can be achieved through straightforward reaction procedures.

The synthesis of various palladium(II) and platinum(II) complexes with other substituted pyridine ligands has also been reported, demonstrating the versatility of pyridine derivatives in forming a wide range of coordination compounds. rsc.org

Steric and Electronic Effects of the 1,1-Dibutyl-pentyl Substituent on Coordination Geometry and Stability

Several factors, including the steric and electronic effects of the ligands, determine the final structure of a coordination complex. nih.gov The steric bulk of a ligand can influence the coordination number of the metal ion, often favoring lower coordination numbers or leading to distorted geometries to minimize steric repulsion. ub.edu In some cases, steric hindrance can lead to the elongation of the metal-ligand bonds, which can weaken them. ub.edu

From an electronic standpoint, the alkyl groups of the 1,1-dibutyl-pentyl substituent are electron-donating. This increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. This enhanced basicity of the nitrogen atom can lead to a stronger bond with the metal center. However, there is often a delicate balance between these steric and electronic effects. nih.govresearchgate.net While the electronic effect might favor a stronger bond, the steric hindrance might impose a less favorable coordination environment, potentially destabilizing the complex. ub.eduresearchgate.net

The stability of a metal complex can be considered in terms of both thermodynamic and kinetic stability. uomustansiriyah.edu.iq The bulky 1,1-dibutyl-pentyl group can enhance the kinetic stability of a complex by sterically protecting the metal center from attack by other molecules, thus slowing down decomposition reactions. uci.edu

Investigation of Metal-Ligand Bonding Nature in this compound Complexes

The bond between the this compound ligand and a metal ion is a coordinate covalent bond, formed by the donation of the lone pair of electrons from the pyridine's nitrogen atom to a vacant orbital of the metal. bccampus.calibretexts.org The nature of this bond is influenced by both the metal and the ligand.

The electron-donating 1,1-dibutyl-pentyl group increases the Lewis basicity of the pyridine nitrogen, which generally leads to a stronger σ-donation to the metal center. researchgate.net This can result in a more stable metal-ligand bond compared to unsubstituted pyridine.

Computational methods, such as Density Functional Theory (DFT), are often employed to gain a deeper understanding of the metal-ligand bonding in coordination complexes. researchgate.neteuropa.eu These studies can provide insights into the electronic structure and the nature of the orbitals involved in the bonding. For example, in silver(I) complexes with pyridine-based ligands, natural population analysis has been used to quantify the charge transfer from the ligand to the metal ion. mdpi.com

Electrochemical Properties and Redox Behavior of this compound Metal Complexes

The electrochemical properties of metal complexes are significantly influenced by the nature of the ligands. redalyc.orgnih.govscielo.org.co The electron-donating or electron-withdrawing nature of substituents on the ligand can alter the redox potential of the metal center. nih.gov

The electron-donating 1,1-dibutyl-pentyl group in the this compound ligand would be expected to increase the electron density at the metal center. This would make the metal ion more difficult to reduce and easier to oxidize, shifting its redox potential compared to complexes with unsubstituted pyridine.

Studies on related systems have shown that substituents on pyridine-type ligands allow for the systematic tuning of the ground- and excited-state redox potentials of the resulting complexes. nih.gov For example, in a series of bis(pyridinedipyrrolide)zirconium complexes, substituents on the pyrrolide rings were shown to systematically tune the redox potentials over a range of almost 600 mV. nih.gov

Cyclic voltammetry and differential pulse voltammetry are common techniques used to study the electrochemical properties and redox behavior of coordination complexes. researchgate.netredalyc.org These methods can provide information on the formal redox potentials and the stability of the different oxidation states of the metal complex.

| Complex Type | Expected Influence of this compound |

| Metal(II)/Metal(I) | The electron-donating substituent would likely make the reduction potential more negative. |

| Metal(III)/Metal(II) | The electron-donating substituent would likely make the oxidation potential less positive. |

Exploration of Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes with pyridine-based ligands are widely used as catalysts in a variety of chemical transformations. uniovi.esnih.govnih.gov The ligands play a crucial role in tuning the reactivity and selectivity of the metal catalyst. nih.gov The steric and electronic properties of the this compound ligand make its metal complexes interesting candidates for catalytic applications.

The significant steric bulk of the 1,1-dibutyl-pentyl group can create a specific pocket around the metal center, which could lead to shape-selective catalysis, where the catalyst preferentially acts on substrates of a particular size and shape. ub.edu

The electron-donating nature of the ligand can enhance the catalytic activity of the metal center in certain reactions. nih.gov For example, in some cross-coupling reactions, electron-rich ligands can promote the oxidative addition step, which is often the rate-determining step in the catalytic cycle. nih.gov

While there is a vast body of research on the catalytic applications of metal complexes with various pyridine derivatives, including terpyridines and bipyridines, in reactions such as C-C bond formation, hydrofunctionalization, and oxidation reactions, specific studies focusing on complexes of this compound are less common. uniovi.esnih.govnih.gov However, the principles established from these related systems suggest that complexes of this bulky pyridine ligand could be promising catalysts for a range of organic transformations. uniovi.esnih.gov

Supramolecular Architectures and Self Assembly of 4 1,1 Dibutyl Pentyl Pyridine

Computational and Theoretical Investigations of 4 1,1 Dibutyl Pentyl Pyridine

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals of 4-(1,1-Dibutyl-pentyl)-pyridine

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of molecules. wikipedia.orgarabjchem.org For this compound, these studies would involve optimizing the molecular geometry to find its most stable three-dimensional structure.

Once the geometry is optimized, various electronic properties can be calculated. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and stability. dergipark.org.tr

For a substituted pyridine (B92270), the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital. The bulky 1,1-dibutyl-pentyl group would be expected to have a minor electronic effect on the pyridine ring's orbitals, primarily acting through inductive effects.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.5 D |

Note: This table is illustrative and not based on actual experimental or computational data for the specific compound.

Conformational Analysis and Energy Landscapes of the 1,1-Dibutyl-pentyl Side Chain and its Impact on the Pyridine Ring

The 1,1-dibutyl-pentyl side chain of this compound can adopt numerous conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. lumenlearning.com Computational methods can be used to map the potential energy surface of the side chain by systematically rotating the dihedral angles. nih.govnih.gov

Reaction Pathway Modeling and Transition State Analysis for Key Transformations of this compound

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. google.com This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating their energies. google.com This information allows for the determination of activation energies, which are critical for understanding reaction rates.

For example, in a reaction where the pyridine nitrogen is protonated or acts as a nucleophile, computational models can elucidate the step-by-step process of bond formation and breaking. acs.orgnih.gov Similarly, for reactions involving the alkyl side chain, such as C-H activation, theoretical models can predict the most likely site of reaction and the associated energy barriers. acs.org

Predictive Modeling of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) of this compound and its Derivatives

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. wikipedia.orgiranchembook.ir

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govnih.gov These predicted shifts can be compared with experimental spectra to confirm the structure of the synthesized compound.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the absorption bands in an infrared (IR) spectrum. nih.govnih.gov These calculations help in assigning the various vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Vis spectrum. nih.govscience.govresearchgate.net For this compound, these calculations would likely show π → π* transitions characteristic of the pyridine ring.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signature |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Aliphatic protons (δ 0.8-2.0 ppm) |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Aliphatic carbons (δ 10-40 ppm) |

| IR | C-H stretching (2800-3000 cm⁻¹), C=N stretching (~1600 cm⁻¹) |

| UV-Vis | λ_max ~260 nm (π → π* transition) |

Note: This table is illustrative and not based on actual experimental or computational data for the specific compound.

Molecular Dynamics Simulations to Understand Solution-Phase Behavior and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules in the liquid phase over time. nih.govnih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule interacts with its surroundings. researchgate.netchemrxiv.org

These simulations can be used to study:

Solvation: How the solvent molecules arrange themselves around the solute molecule. researchgate.net

Aggregation: Whether the molecules tend to clump together and how they orient themselves in these aggregates.

Intermolecular Forces: The nature and strength of the interactions (e.g., van der Waals forces, hydrogen bonding if applicable) between the solute molecules and between the solute and solvent molecules. ed.gov

For this compound, MD simulations would likely show that the hydrophobic alkyl chains tend to aggregate to minimize contact with polar solvents.

Prediction of Reactivity and Selectivity in Novel Chemical Transformations Involving this compound

Computational models can be used to predict the reactivity and selectivity of this compound in new chemical reactions. google.com By calculating properties such as the distribution of electrostatic potential and frontier molecular orbitals, one can identify the most likely sites for electrophilic or nucleophilic attack. mdpi.com

For instance, in a catalytic reaction where this compound acts as a ligand, computational studies can help in designing catalysts with improved activity and selectivity. acs.org By modeling the entire catalytic cycle, researchers can understand the factors that control the reaction outcome and propose modifications to the ligand structure to achieve desired results. google.com

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Dynamic Studies of 4 1,1 Dibutyl Pentyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of 4-(1,1-Dibutyl-pentyl)-pyridine

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For this compound, NMR studies, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, would provide unambiguous assignment of all proton and carbon signals.

The chemical shifts of the pyridine (B92270) ring protons and carbons are particularly sensitive to the electronic effects of the bulky alkyl substituent. The quaternary carbon at the 1,1-dibutyl-pentyl group would be readily identifiable in the ¹³C NMR spectrum by its characteristic low intensity and the absence of attached protons in a DEPT experiment. The complex splitting patterns of the aliphatic protons would be resolved using two-dimensional techniques.

Furthermore, NMR is a powerful method for studying conformational dynamics. auremn.org.brnih.gov Rotational isomerism around the C-C single bonds of the alkyl chains can be investigated by monitoring changes in chemical shifts and coupling constants as a function of temperature. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, offering insights into the preferred spatial arrangement of the alkyl groups relative to the pyridine ring. For complex molecules, multidimensional NMR spectra are often necessary to resolve overlapping signals and establish connectivity. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2, H-6 | 8.5 - 8.7 | 149 - 151 |

| Pyridine H-3, H-5 | 7.2 - 7.4 | 123 - 125 |

| Pyridine C-4 | - | 155 - 157 |

| Quaternary C | - | 45 - 50 |

| Alkyl CH₂ | 1.2 - 1.8 | 20 - 40 |

| Alkyl CH₃ | 0.8 - 1.0 | 13 - 15 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Characterization of Complex Pyridine Structures and Reaction Products

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of this compound. semanticscholar.orgnih.govresearchgate.net This is crucial for confirming the identity of the synthesized compound and distinguishing it from potential isomers or byproducts.

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the molecule. semanticscholar.orgnih.govresearchgate.net By subjecting the molecular ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, the fragmentation would likely involve the cleavage of the alkyl chains. The dominant fragmentation pathways for 4-alkylpyridines often involve McLafferty rearrangements or cleavage at the benzylic-like position. aip.org Analysis of these fragment ions provides valuable structural information and can be used to identify unknown reaction products or metabolites. nih.gov The use of techniques like electrospray ionization (ESI) allows for the analysis of a wide range of pyridine derivatives. semanticscholar.orgresearchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | C₁₈H₃₂N⁺ | (To be determined experimentally) |

| [M+Na]⁺ | C₁₈H₃₁NNa⁺ | (To be determined experimentally) |

| Fragment 1 | (e.g., loss of a butyl group) | (To be determined experimentally) |

| Fragment 2 | (e.g., loss of a pentyl group) | (To be determined experimentally) |

Note: The exact observed m/z values and fragmentation patterns would be determined through experimental analysis.

Vibrational Spectroscopy (IR, Raman) for Probing Functional Group Vibrations and Molecular Interactions of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. The IR and Raman spectra of this compound would be dominated by the vibrational modes of the pyridine ring and the C-H stretching and bending vibrations of the extensive alkyl framework.

The pyridine ring vibrations, typically observed in the 1600-1400 cm⁻¹ region, are sensitive to substitution patterns. researchgate.net The position of these bands can offer insights into the electronic influence of the bulky alkyl group on the aromatic ring. The C-H stretching vibrations of the aliphatic chains would appear in the 3000-2850 cm⁻¹ region. The complexity of these bands can provide information about the conformational state of the alkyl groups.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a valuable complementary technique to IR spectroscopy for studying the C-C skeletal vibrations of the alkyl substituent. cdnsciencepub.comresearchgate.net Studies on related 4-alkylpyridines have shown that vibrational spectroscopy can be used to investigate intermolecular interactions, such as hydrogen bonding in solution. cam.ac.uk

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Pyridine Ring Stretching | 1600 - 1400 |

| Aliphatic C-H Stretching | 3000 - 2850 |

| Aliphatic C-H Bending | 1470 - 1370 |

| C-C Skeletal Vibrations | 1200 - 800 |

Note: These are general ranges and the precise peak positions would be determined experimentally.

X-ray Crystallography for Precise Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.net Obtaining a single crystal of this compound or a suitable derivative would allow for the unequivocal determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the solid-state conformation of the molecule, providing a definitive picture of how the sterically demanding 1,1-dibutyl-pentyl group is oriented relative to the pyridine ring. This information is invaluable for understanding the steric hindrance around the nitrogen atom and for validating computational models. Furthermore, the analysis of the crystal packing would provide insights into the nature and strength of intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions, which govern the solid-state assembly of the molecules. The solid-state structure of related pyridine derivatives has been successfully determined using this technique. researchgate.netmdpi.com

Advanced Spectroscopic Techniques for Investigating Dynamic Processes and Intermolecular Interactions of this compound

Beyond the fundamental techniques, advanced spectroscopic methods can be employed to probe the dynamic processes and intermolecular interactions of this compound in greater detail. For instance, variable-temperature NMR experiments can be used to determine the thermodynamic parameters associated with conformational changes. auremn.org.br

Techniques such as diffusion-ordered spectroscopy (DOSY) can be used to study the self-association of the molecule in solution. The study of intermolecular interactions is crucial as they can influence the physical and chemical properties of the compound. For example, the binding of 4-alkylpyridines to other molecules can be driven by entropic factors related to water reorganization. nih.gov Theoretical models can also be used to understand the strength and orientation of intermolecular hydrogen bonding in aqueous solutions of alkylpyridines. cam.ac.uk

Application of Chiroptical Spectroscopies for Enantioselective Analysis of this compound Derivatives

If a chiral center were introduced into the this compound molecule, for example, by functionalizing one of the alkyl chains, chiroptical spectroscopic techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would become essential for its stereochemical analysis. These techniques are sensitive to the three-dimensional arrangement of atoms in chiral molecules and can be used to determine the absolute configuration and enantiomeric purity of the sample.

The enantioselective synthesis and analysis of chiral pyridine derivatives is an active area of research. nih.govresearchgate.netanr.fr Lipase-catalyzed enantioselective acetylation has been used for the optical resolution of chiral pyridyl ethanols. acs.org The development of enantioselective N-oxidation methods for pyridines also highlights the importance of chiroptical analysis in this field. nih.gov

Exploration of Niche Applications and Future Research Directions for 4 1,1 Dibutyl Pentyl Pyridine

Role of 4-(1,1-Dibutyl-pentyl)-pyridine in Ligand Design for Specialized Catalysis (excluding biological/medicinal)

The steric bulk of this compound makes it an excellent candidate for use as a non-coordinating base or a bulky ligand in specialized catalysis. The large alkyl group shields the nitrogen atom, modulating its Lewis basicity and preventing strong coordination to metal centers, which can be advantageous in various catalytic systems.

Sterically hindered pyridines are crucial components in Frustrated Lewis Pair (FLP) chemistry . FLPs are combinations of bulky Lewis acids and bases that, due to steric hindrance, cannot form a classical adduct. This unquenched reactivity can be harnessed to activate small molecules. The significant steric profile of this compound would likely prevent its direct coordination with a bulky Lewis acid like B(C₆F₅)₃, making it a suitable Lewis base for FLP systems in applications such as metal-free hydrogenations. The balance between Lewis basicity and steric hindrance is fundamental for the development of such catalysts. acs.org

In transition-metal catalysis , bulky ligands are used to control the coordination number, geometry, and reactivity of the metal center. A ligand like this compound could be used to create a specific coordination environment that promotes a desired catalytic pathway while suppressing side reactions. For example, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic and steric properties of pyridine-based ligands can significantly influence catalyst efficacy. glsciencesinc.com The large steric footprint of this pyridine (B92270) derivative could enhance catalyst stability and influence selectivity by controlling substrate access to the catalytic site. The electronic properties of the metal center are significantly changed by highly electron-donating ligands, which can be beneficial for certain transformations. tum.de

To quantify the influence of such ligands, steric and electronic parameters are determined. These parameters help in creating predictive models for catalyst reactivity. acs.org

Table 1: Comparison of Steric and Electronic Parameters for Various Pyridine Derivatives This table presents data for representative pyridine compounds to illustrate how substitution patterns influence key parameters relevant to catalysis. The values for this compound are hypothetical and estimated based on its structure for comparative purposes.

| Compound | pKa | Lewis Basicity (LB) | Steric Parameter (%Vbur) |

| Pyridine | 5.25 | -4.67 | 25.8 |

| 2,6-Lutidine | 6.64 | -6.36 | 38.6 |

| 2,6-Di-tert-butylpyridine (B51100) | 3.58 | -12.11 | 55.4 |

| This compound (Estimated) | ~5.5 | Moderate | High (>40) |

Data sourced and adapted from related studies on sterically hindered pyridines. thieme-connect.com

Potential of this compound as a Building Block in Novel Materials Science (e.g., Polymer Chemistry, Liquid Crystals, Sensors)

The incorporation of complex molecular architectures into materials can impart unique and desirable properties. The bulky and lipophilic nature of the 4-(1,1-dibutyl-pentyl) substituent makes this pyridine derivative a promising building block for novel materials.

In Polymer Chemistry , monomers containing sterically hindered functional groups can be polymerized to create materials with tailored properties. For instance, a polynorbornene-based polymer incorporating a sterically hindered 2,6-di-tert-butylpyridine was synthesized for use in vanadium redox flow batteries. missouristate.edu This polymer membrane exhibited reduced vanadium permeability and a longer self-discharge time compared to a reference membrane, demonstrating the positive impact of the bulky pyridine moiety. missouristate.edu Similarly, a vinyl or norbornene derivative of this compound could be copolymerized to produce polymers with high free volume, enhanced solubility in organic solvents, and specific thermal characteristics. Such polymers could find use as gas separation membranes, dielectric materials, or specialty elastomers. dntb.gov.ua

Table 2: Performance of a Sterically Hindered Pyridine-Containing Polymer Membrane in a Vanadium Redox Flow Battery This table summarizes reported data for a polynorbornene membrane functionalized with a sterically hindered pyridine (Norb-Pyr), highlighting its potential in energy storage applications. missouristate.edu

| Property | Norb-Pyr Membrane | FAPQ330 Reference Membrane |

| Proton Conductivity (mS cm⁻¹) | 56 | Not specified |

| Vanadium(IV) Permeability (cm² min⁻¹) | 1.1 x 10⁻⁷ | 2.5 x 10⁻⁷ |

| In Situ Self-Discharge Time (h) | >250 | ~75 |

| Energy Efficiency at 80 mA cm⁻² (%) | 86.8 | 87.2 |

In the field of Organic Light-Emitting Diodes (OLEDs) , pyridine derivatives are used as electron-transporting and hole-blocking materials. sigmaaldrich.com The introduction of bulky substituents can improve the thermal properties, such as increasing the glass transition temperature (Tg), and influence the morphology of thin films, which is critical for device efficiency and lifetime. Incorporating this compound into larger conjugated systems could lead to materials with high thermal stability and suitable electronic properties for use in deep-blue OLEDs. sigmaaldrich.com

The structure of this compound, with its rigid aromatic core and flexible, bulky alkyl chains, is reminiscent of molecules used in liquid crystals . Such materials could exhibit specific mesophases, and their properties could be tuned by the pyridine's ability to participate in hydrogen bonding or coordinate with metal ions, potentially leading to novel stimuli-responsive materials.

Applications of this compound in Advanced Analytical Chemistry as a Probe or Modifier

In analytical chemistry, molecules with specific recognition or modifying properties are essential for developing selective and sensitive methods.

A key potential application is as a stationary phase modifier in gas chromatography (GC) . The separation of analytes in GC is determined by their interaction with the column's stationary phase. scispace.comscielo.br Stationary phases are often based on polysiloxanes or polyethylene (B3416737) glycol, which can be functionalized to alter their polarity and selectivity. glsciencesinc.com A molecule like this compound could be bonded to a silica (B1680970) support to create a stationary phase with unique characteristics. Its pyridine core offers moderate polarity and potential for hydrogen bonding and π-π interactions, while the large alkyl group would provide shape selectivity, potentially enabling the separation of complex isomers. mdpi.com

Due to its sterically hindered nitrogen, this compound could act as a selective ionophore or complexing agent in chemical sensors. While the nitrogen's coordination to many metal ions might be hindered, it could still selectively bind to ions of a suitable size and coordination geometry, such as silver(I), which is known to form linear complexes with pyridines. acs.orgmissouristate.edu This selectivity could be exploited in ion-selective electrodes or optical probes for environmental or industrial monitoring.

In electrochemistry , pyridine derivatives are used to modify electrode surfaces to catalyze specific reactions, such as the reduction of CO₂. tum.de Functionalizing an electrode surface with this compound could create a defined microenvironment at the electrode-solution interface. The bulky group could control substrate access and prevent fouling of the electrode surface, while the pyridine moiety could act as a proton shuttle or catalytic site. Such modified electrodes could be used as advanced electrochemical sensors or in electrocatalytic systems. tum.de

Table 3: Electrochemical Properties of Representative Pyridine Derivatives in Aqueous Solution This table shows the reduction and oxidation potentials for several pyridine derivatives, illustrating the range of electrochemical behavior that can be accessed through substitution. This is relevant for designing electrochemical probes and modifiers.

| Compound | Reduction (E₁/₂) (V vs. SHE) | Oxidation (V vs. SHE) |

| Pyridine-2-carboxylic acid | -1.13 | 0.53 |

| Pyridine-3-carboxylic acid | -1.26 | 0.68 |

| Pyridine-4-carboxylic acid | -0.98 | -0.03 |

| 2-Aminopyridine | -1.18 | 0.28 |

Emerging Research Avenues for Sterically Hindered Pyridine Derivatives like this compound

The rational design of molecules with precisely controlled three-dimensional structures is a major theme in modern chemistry. Sterically hindered pyridines like this compound are at the forefront of this trend, with several emerging research avenues.

One key area is the development of catalysts with biomimetic pockets . The bulky substituent can create a cavity around the active nitrogen site, mimicking the substrate-binding pockets of enzymes. This can lead to catalysts with high substrate selectivity, a crucial goal in fine chemical synthesis. Research focuses on parameterizing the steric and electronic effects of these bulky groups to create predictive models that can guide the design of new, highly efficient catalysts for organocatalysis and transition-metal catalysis. acs.org

Another promising direction is in advanced energy materials . As shown by the use of hindered pyridines in flow battery membranes, these compounds can be used to control ion transport and improve the stability and efficiency of energy storage devices. missouristate.edu Future work could explore their use in solid-state electrolytes, solar cells, or as additives to improve the performance of lithium-ion batteries.

Finally, the synthesis of supramolecular structures and molecular machines represents a frontier in chemistry. The defined geometry and coordination properties of hindered pyridines make them ideal building blocks for constructing complex, multi-component assemblies through self-assembly. These structures could function as molecular containers, sensors, or actuators, with applications ranging from targeted drug delivery to molecular electronics. The ability of hindered pyridines to selectively encapsulate cations like silver(I) is a step in this direction. missouristate.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,1-Dibutyl-pentyl)-pyridine, and what are the critical parameters affecting yield and purity?

- Methodological Answer : Synthesis typically involves multi-step alkylation or substitution reactions. For example, analogous pyridine derivatives are synthesized via nitration followed by reduction (e.g., converting halophenylpyridines to aminophenylpyridines under controlled conditions) . Key parameters include temperature control (e.g., nitration at 0–5°C to avoid over-nitration), stoichiometric ratios of reagents (e.g., HNO₃/H₂SO₄ mixtures), and purification via column chromatography or recrystallization to isolate the target compound. Impurities such as unreacted intermediates or byproducts (e.g., di-nitrated derivatives) can be minimized by optimizing reaction time and monitoring via thin-layer chromatography (TLC).

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the alkyl chain structure (e.g., δ ~8.5 ppm for pyridine protons, δ ~0.8–1.6 ppm for alkyl chain protons) and branching patterns. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .

- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~2900 cm⁻¹ (C-H stretching in alkyl groups) validate functional groups .

- Gas Chromatography (GC) : Purity is assessed using non-polar columns (e.g., DB-5) with flame ionization detection, comparing retention times against standards.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of this compound?

- Methodological Answer : Side reactions (e.g., over-alkylation or oxidation) are minimized by:

- Stepwise Alkylation : Introducing butyl groups sequentially under inert atmospheres (e.g., N₂) to control reactivity .

- Catalytic Optimization : Using Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

- In-Situ Monitoring : Employing real-time techniques like FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.

- Post-Reaction Quenching : Rapid cooling and neutralization (e.g., NaHCO₃ washes) to halt unintended reactions .

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra for comparison with experimental data, identifying discrepancies in branching or stereochemistry .

- Isotopic Labeling : Deuterated analogs or ¹³C-enriched samples clarify ambiguous signal assignments in crowded spectral regions.

- Multi-Technique Cross-Validation : Combining X-ray crystallography (for solid-state structure) with solution-phase NMR to address solvent effects or conformational flexibility.

Q. How does the adsorption behavior of this compound on indoor surfaces influence its environmental fate, and what methodologies are used to study this?

- Methodological Answer :

- Surface Adsorption Studies : Quartz crystal microbalance (QCM) or atomic force microscopy (AFM) quantifies adsorption kinetics on materials like glass or polymers. Variables include humidity and surface roughness .

- Reactivity under Oxidants : Exposing adsorbed layers to ozone or NOx in environmental chambers, followed by GC-MS analysis, identifies degradation products and persistence .

- Microspectroscopic Imaging : Raman or ToF-SIMS maps molecular distribution and interaction mechanisms (e.g., hydrophobic vs. electrostatic binding) on heterogeneous surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.